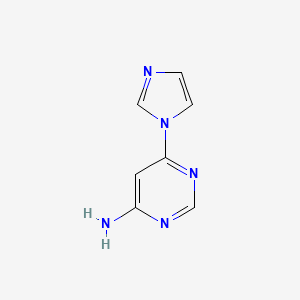

6-(1H-imidazol-1-yl)pyrimidin-4-amine

Vue d'ensemble

Description

6-(1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both an imidazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-2-(methylthio)pyrimidine with imidazole in the presence of a base such as sodium hydride in dimethylformamide (DMF) can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C-2 or C-4), facilitated by the electron-withdrawing effect of the adjacent amino group.

Key Findings :

-

Substitution at C-4 occurs preferentially due to activation by the amino group at C-4.

-

Suzuki reactions enable the introduction of aryl/heteroaryl groups for enhanced biological activity .

Oxidation and Reduction Reactions

The imidazole and pyrimidine rings exhibit redox activity under controlled conditions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Oxidation | H₂O₂, Fe³⁺ catalyst, pH 7.4 | Imidazole N-oxide derivatives | |

| Reduction | NaBH₄, MeOH, 0°C | Partially saturated pyrimidine rings |

Mechanistic Insights :

-

Oxidation occurs at the imidazole ring’s tertiary nitrogen, forming N-oxides.

-

Reduction of the pyrimidine ring is limited due to aromatic stabilization but achievable under strongly acidic conditions.

Cyclization and Ring-Forming Reactions

The compound serves as a scaffold for synthesizing polycyclic systems.

Case Study :

-

Reaction with 4-nitrobenzaldehyde yields (E)-5-[(4-nitrobenzylidene)amino]-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, confirmed by X-ray crystallography .

Functionalization of the Amino Group

The amino group at C-4 participates in acylations and alkylations.

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | 4-Acetamido derivatives | |

| Reductive Alkylation | Aldehydes, NaBH₃CN, MeOH | N-Alkylamino pyrimidines |

Applications :

-

Acylated derivatives show improved pharmacokinetic properties in kinase inhibition studies.

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity.

Optimization Notes :

Acid/Base-Mediated Transformations

Protonation and deprotonation influence reactivity.

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Deprotonation | NaH, THF, 0°C | Imidazole ring activation for alkylation | |

| Acid-Catalyzed Rearrangement | HCl, MeOH, reflux | Ring-opening to form amidine derivatives |

Stability Considerations :

-

The compound degrades under strongly acidic conditions (pH < 2) but remains stable in neutral buffers.

Comparative Reactivity Table

| Reaction | Yield (%) | Purity (%) | Key Byproducts |

|---|---|---|---|

| Chlorination (POCl₃) | 85–92 | ≥95 | Pyrimidine dimerization |

| Suzuki Coupling | 70–78 | 90 | Homocoupling products |

| Schiff Base Formation | 74–89 | 88 | Unreacted aldehyde |

Applications De Recherche Scientifique

Anticancer Applications

The compound has been extensively studied for its potential as an anticancer agent. Its derivatives have shown efficacy in modulating kinase activity, which is crucial for cancer cell proliferation. For example, a patent describes the use of 6-(1H-imidazol-1-yl)pyrimidin-4-amine derivatives as modulators of kinase activity, particularly targeting hyperproliferative diseases such as cancer .

Case Study: V600EBRAF Inhibitors

A study focused on synthesizing new derivatives linked to the pyrimidine scaffold demonstrated that certain compounds exhibited strong inhibitory effects against the V600EBRAF mutant, a common target in melanoma treatment. The most promising derivative achieved an IC50 value of 0.49 µM, indicating potent activity against cancer cell lines .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 12e | 0.49 | High |

| 12g | ~30% inhibition | Moderate |

| 12h | ~30% inhibition | Moderate |

Kinase Inhibition

The modulation of kinase activity is a prominent application of this compound derivatives. These compounds have been shown to inhibit various kinases involved in cancer signaling pathways. For instance, derivatives have been developed that target specific kinases associated with tumor growth and survival .

Coordination Chemistry

Beyond medicinal applications, this compound has also found utility in coordination chemistry. It serves as a ligand in metal coordination complexes, such as those formed with cadmium ions (Cd²⁺). These complexes have potential applications in drug delivery systems and as agents capable of binding to DNA, which might enhance their anticancer properties .

Synthesis and Characterization

Research has indicated that complexes formed with this compound exhibit unique structural properties that can be exploited for developing novel therapeutic agents. The synthesis typically involves combining the ligand with metal salts under controlled conditions to yield crystalline products suitable for further characterization .

Mécanisme D'action

The mechanism of action of 6-(1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1H-imidazol-1-yl)pyrimidin-2-amine

- 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines

Uniqueness

6-(1H-imidazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry, particularly in the development of anticancer agents .

Activité Biologique

6-(1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring fused with a pyrimidine structure, which contributes to its interaction with various biological targets, including enzymes and receptors. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and signaling pathways. Key mechanisms include:

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities, including:

- Antitumor Activity : The compound has demonstrated potential in inhibiting cancer cell growth through kinase inhibition, particularly affecting pathways related to apoptosis and cell cycle regulation .

- Antimicrobial Properties : Similar imidazole derivatives have shown antibacterial and antifungal activities, suggesting potential applications in treating infections .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, especially in the context of neurodegenerative diseases like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which is advantageous for bioavailability. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its therapeutic potential.

Case Studies and Experimental Data

Several studies have highlighted the efficacy of this compound in various experimental settings:

Biochemical Analysis

Biochemical assays have confirmed the compound's ability to influence cellular processes significantly:

- Kinase Inhibition : Specific IC50 values for kinase targets have been reported, indicating potent inhibitory effects that could be leveraged for therapeutic applications .

- Cellular Effects : Changes in gene expression profiles were observed upon treatment with the compound, suggesting alterations in cellular metabolism and signaling pathways.

Propriétés

IUPAC Name |

6-imidazol-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-3-7(11-4-10-6)12-2-1-9-5-12/h1-5H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPCLYFAVVDMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.